molecular formula C18H13BrN2OS B2619081 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865181-47-1

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No. B2619081
CAS RN: 865181-47-1
M. Wt: 385.28
InChI Key: QCRILFISOVXKDS-ZZEZOPTASA-N
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Description

“(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide” is a chemical compound with the IUPAC name 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine . It has a molecular weight of 267.15 .


Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-imine core, which is a five-membered heterocyclic moiety . It also contains a prop-2-yn-1-yl group and a phenylacetamide group .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 267.15 . It has a CAS Number of 64677-65-2 .

Scientific Research Applications

Future Directions

The development of new drugs that inhibit quorum sensing in bacteria is an emerging field . Compounds with similar structures to this one could potentially be used in the development of these drugs .

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c1-2-10-21-15-9-8-14(19)12-16(15)23-18(21)20-17(22)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRILFISOVXKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

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